(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
This compound is characterized by its unique structure, which includes a hydrazinylidene group, a pyrazole ring, and a carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of appropriate hydrazine derivatives with pyrazole-1-carbothioamide precursors. The reaction conditions often require the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinylidene and carbothioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can be compared to other hydrazinylidene and pyrazole derivatives, such as:
- (4Z)-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- (4Z)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C17H15N5O2S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C17H15N5O2S/c1-24-13-9-5-8-12(10-13)19-20-15-14(11-6-3-2-4-7-11)21-22(16(15)23)17(18)25/h2-10,21H,1H3,(H2,18,25) |
InChI Key |
ALQRWSVANGLGJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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